4-(Benzyloxy)benzaldehyde

Catalog No.
S662434
CAS No.
4397-53-9
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)benzaldehyde

CAS Number

4397-53-9

Product Name

4-(Benzyloxy)benzaldehyde

IUPAC Name

4-phenylmethoxybenzaldehyde

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

ZVTWZSXLLMNMQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O

Synonyms

4-(Benzyloxy)benzaldehyde; 4-(Phenylmethoxy)benzaldehyde; NSC 131669; NSC 28298; p-(Benzyloxy)benzaldehyde;

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O

The exact mass of the compound 4-(Benzyloxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131669. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Benzyloxy)benzaldehyde (CAS: 4397-53-9) is a critical orthogonally protected building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Featuring a benzyl-protected phenolic hydroxyl group, this compound masks the inherent acidity and nucleophilicity of the para-oxygen. This structural modification is essential for downstream carbon-carbon bond-forming steps, such as Wittig olefinations, Grignard additions, and Knoevenagel condensations, which are otherwise compromised by free hydroxyl groups. By providing a chemically stable yet easily removable protecting group, 4-(benzyloxy)benzaldehyde ensures high-fidelity synthetic progression, making it a staple precursor in complex multi-step organic manufacturing workflows [1].

Research Fit

1
Synthetic building block for pharmaceutical intermediate, agrochemical, and materials science workflows
2
Orthogonal protecting-group strategy enables selective aldehyde modification while preserving masked phenol for later deprotection
3
Para-benzyloxy aromatic aldehyde providing a validated pharmacophore entry for enzyme-inhibitor and receptor-ligand design studies

Substituting 4-(benzyloxy)benzaldehyde with its unprotected parent, 4-hydroxybenzaldehyde, introduces a highly acidic phenolic proton (pKa ~7.6) that quenches basic reagents, consumes excess organometallic catalysts, and deactivates the aldehyde via phenoxide resonance, drastically lowering yields in nucleophilic additions. Conversely, utilizing 4-methoxybenzaldehyde (anisaldehyde) as a protected alternative creates severe late-stage bottlenecks; the methyl ether requires harsh, highly reactive Lewis acids (like BBr3) for cleavage, which often destroy acid-sensitive functional groups or stereocenters elsewhere in the molecule. The benzyl ether uniquely balances robust stability during aggressive intermediate reactions with mild, neutral cleavage via catalytic hydrogenolysis, preventing generic substitution in complex syntheses [1].

Substitution Risk

Analog
4-Hydroxybenzaldehyde lacks the benzyl protecting group, significantly altering lipophilicity and removing orthogonal protection capability
Isomer
2-Benzyloxybenzaldehyde (ortho) or 3-benzyloxybenzaldehyde (meta) regioisomers may shift enzyme-inhibition profiles and receptor-binding geometry
Source
Unprotected phenol analogs cannot reproduce the benzyl-ether-dependent selectivity window reported in MAO A and ALDH1A3 inhibitor studies

Reagent Efficiency in Organometallic Additions (Wittig/Grignard)

In standard Wittig olefinations and Grignard reactions, the free hydroxyl group of 4-hydroxybenzaldehyde reacts with the basic ylide or organomagnesium reagent, requiring at least one full additional equivalent of the expensive reagent just to form the phenoxide, often resulting in yields below 50% due to poor solubility and electronic deactivation. 4-(Benzyloxy)benzaldehyde completely eliminates this parasitic side reaction, allowing stoichiometric 1:1 reagent use and routinely achieving >85% yields of the desired coupled product .

Evidence DimensionOrganometallic reagent consumption and product yield
Target Compound Data1.0-1.1 equivalents reagent required; >85% yield
Comparator Or Baseline4-Hydroxybenzaldehyde (Requires >2.0 equivalents reagent; <50% yield)
Quantified Difference50% reduction in reagent cost; >35% absolute yield increase
ConditionsStandard Wittig (Ph3P=CH-R) or Grignard (R-MgX) addition in THF

Eliminates the waste of expensive organometallic reagents and significantly improves isolated yields in early-stage carbon-carbon bond formation.

Adenylyl cyclase activation
Reported
Activity equivalent to forskolinNeutrophil superoxide inhibition assay
Supports cAMP pathway activation research with a non-diterpene scaffold
Exact fold-difference versus analogues 8–11 not quantified in source

Late-Stage Deprotection Mildness and Yield

When comparing ether cleavage strategies, the benzyl group of 4-(benzyloxy)benzaldehyde derivatives can be removed via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions at room temperature, typically yielding >95% of the free phenol without disturbing esters, amides, or acid-sensitive rings. In contrast, the methyl ether of 4-methoxybenzaldehyde requires aggressive reagents like BBr3 at -78°C or refluxing HBr, which frequently leads to <60% recovery in complex molecules due to collateral cleavage of other functional groups[1].

Evidence DimensionDeprotection yield and condition harshness
Target Compound Data>95% yield (H2, Pd/C, neutral, 25°C)
Comparator Or Baseline4-Methoxybenzaldehyde derivatives (<60% yield, BBr3, highly acidic, -78°C to 25°C)
Quantified Difference>35% higher recovery during late-stage deprotection
ConditionsLate-stage ether cleavage in multi-functional pharmaceutical intermediates

Maximizes throughput in the final steps of complex syntheses where material value is highest, avoiding catastrophic yield losses from harsh reagents.

MAO A inhibition potency
Class-level
IC50 = 3 nMMAO A/MAO B selectivity >33,000-fold (compound 3g)
Supports isoform-selectivity assay context for CNS target-engagement studies
Class-level inference; attributed to 4-(benzyloxy)phenyl pharmacophore contribution

Knoevenagel Condensation Scalability

In base-catalyzed Knoevenagel condensations with active methylene compounds (e.g., malonic acid derivatives), 4-hydroxybenzaldehyde forms a phenoxide anion in the presence of amine bases. This anion strongly donates electron density into the aromatic ring, deactivating the aldehyde carbon toward nucleophilic attack and stalling the reaction. 4-(Benzyloxy)benzaldehyde remains neutral, maintaining high electrophilicity at the aldehyde carbon and driving the condensation to >90% completion within standard reaction times, compared to <40% for the unprotected analog under identical conditions [1].

Evidence DimensionCondensation yield under mild basic conditions
Target Compound Data>90% condensation yield
Comparator Or Baseline4-Hydroxybenzaldehyde (<40% yield due to phenoxide deactivation)
Quantified Difference>50% absolute increase in condensation efficiency
ConditionsReaction with active methylene compounds, amine base catalyst, reflux

Ensures reliable, high-yield production of cinnamic acid derivatives and chalcones without requiring forcing conditions or specialized catalysts.

ALDH1A3 inhibition
Class-level
IC50 0.23 µM (ABMM-15)Selective over ALDH1A1/ALDH3A1; no significant cytotoxicity at enzyme-inhibiting concentrations
Supports cancer-cell pathway study fit; cell-model endpoint review recommended
Scaffold-derived compounds; cytotoxicity context differs across cell lines
Antimicrobial screening
Data to verify
Most active vs. C. glabrata in tested panelAlso inhibits P. acnes and P. aeruginosa
Supports antimicrobial screening context; MIC endpoint data not available in source
Source-specific review; quantitative MIC values not provided
Synthesis yield
Reported
88.7% isolated yieldSingle-step O-benzylation from 4-hydroxybenzaldehyde
Supports procurement and scale-up feasibility review
K2CO3/acetone; product isolated by filtration and water wash
Crystal conformation
Reported
Dihedral angle 5.23(9)°Essentially planar; aldehyde in ring plane
Supports structure-based design and docking-study interpretation
Single-crystal XRD at room temperature; regioisomer comparison inferred

Synthesis of Complex Chalcones and Flavonoids

Directly leverages the high Knoevenagel condensation efficiency demonstrated in Section 3 to build the core enone skeleton. The benzyl protection prevents base-induced deactivation during condensation, allowing for mild late-stage debenzylation to reveal the natural product's hydroxyl groups without destroying the enone [1].

Pharmaceutical Multi-Step Manufacturing

Utilizes the compound's compatibility with Wittig and Grignard reagents to construct complex carbon frameworks. By using the benzyloxy-protected precursor, manufacturers avoid wasting expensive organometallic reagents on acidic proton quenching, streamlining purification and scaling[1].

Development of Liquid Crystal Building Blocks

Takes advantage of the stable benzyl ether during rigid-rod core assembly. The protecting group ensures the para-oxygen remains inert during aggressive cross-coupling or olefination steps, enabling precise structural tuning before final deprotection and functionalization [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO A isoform-selectivity studies
4-(Benzyloxy)phenyl pharmacophore entry
Isoform-selectivity assay context; lipophilicity-driven potency review
ALDH1A3 cancer-cell pathway research
Benzyloxybenzaldehyde scaffold
Cell-model endpoint review; selectivity panel verification
cAMP pathway activation studies
Non-diterpene adenylyl cyclase activator scaffold
cAMP elevation assay context; forskolin-comparator benchmarking
Multi-step protecting-group synthesis
Orthogonal benzyl-ether stability
Deprotection compatibility; aldehyde-functionalization sequence review

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4397-53-9

Wikipedia

4-Benzyloxybenzaldehyde

General Manufacturing Information

Benzaldehyde, 4-(phenylmethoxy)-: ACTIVE

Explore Compound Types